molecular formula C6H10O4Zn B7822211 zinc;propanoate CAS No. 90529-81-0

zinc;propanoate

Cat. No. B7822211
Key on ui cas rn: 90529-81-0
M. Wt: 211.5 g/mol
InChI Key: XDWXRAYGALQIFG-UHFFFAOYSA-L
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Patent
US05795615

Procedure details

The initial temperature of the zinc oxide and propionic acid were varied, as was the time at which the high-shear blades were engaged. Vent stack temperatures approximately six inches from the top of the mixer were monitored as a measure of the rate of reaction. Each batch was prepared by charging the mixer with 77 pounds of zinc oxide followed by spraying the dry zinc oxide with 140 pounds of propionic acid at nine pounds per minute. Starting material temperatures and the time at which the high-shear mixing blades ("choppers") were engaged are summarized below in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[C:3]([OH:7])(=[O:6])[CH2:4][CH3:5]>>[C:3]([O-:7])(=[O:6])[CH2:4][CH3:5].[Zn+2:2].[C:3]([O-:7])(=[O:6])[CH2:4][CH3:5] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Vent stack temperatures approximately six inches from the top of the mixer were monitored as a measure of the rate of reaction
CUSTOM
Type
CUSTOM
Details
Each batch was prepared
ADDITION
Type
ADDITION
Details
Starting material temperatures and the time at which the high-shear mixing blades ("choppers")

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)[O-].[Zn+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05795615

Procedure details

The initial temperature of the zinc oxide and propionic acid were varied, as was the time at which the high-shear blades were engaged. Vent stack temperatures approximately six inches from the top of the mixer were monitored as a measure of the rate of reaction. Each batch was prepared by charging the mixer with 77 pounds of zinc oxide followed by spraying the dry zinc oxide with 140 pounds of propionic acid at nine pounds per minute. Starting material temperatures and the time at which the high-shear mixing blades ("choppers") were engaged are summarized below in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[C:3]([OH:7])(=[O:6])[CH2:4][CH3:5]>>[C:3]([O-:7])(=[O:6])[CH2:4][CH3:5].[Zn+2:2].[C:3]([O-:7])(=[O:6])[CH2:4][CH3:5] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Vent stack temperatures approximately six inches from the top of the mixer were monitored as a measure of the rate of reaction
CUSTOM
Type
CUSTOM
Details
Each batch was prepared
ADDITION
Type
ADDITION
Details
Starting material temperatures and the time at which the high-shear mixing blades ("choppers")

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)[O-].[Zn+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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